molecular formula C11H15NO B12075296 (R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Katalognummer: B12075296
Molekulargewicht: 177.24 g/mol
InChI-Schlüssel: DMDKQEAZFKSIER-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a chiral chemical building block of high interest in medicinal chemistry and drug discovery. This compound features a privileged tetrahydrobenzo[f][1,4]oxazepine scaffold, a seven-membered heterocyclic system recognized for its versatile interactions with diverse biological targets . The specific (R)-enantiomer with a 3-ethyl substituent offers a distinct three-dimensional configuration for developing selective and potent therapeutic agents. The benzo[f][1,4]oxazepine core is a significant structure in pharmaceutical research. Recent studies have demonstrated that derivatives containing this scaffold can function as highly potent and selective inhibitors of human monoamine oxidase B (hMAO-B), showing promise for the treatment of Parkinson's disease . These inhibitors were designed to improve upon existing therapies, exhibiting significant neuroprotective properties and efficacy in preclinical models. Furthermore, the broader class of 1,4-oxazepine derivatives is associated with a wide spectrum of biological activities, including protease inhibition, reverse transcriptase inhibition, and potential anticancer effects, underscoring the scaffold's utility . This product is provided strictly for research and development applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this chiral enantiopure building block to explore structure-activity relationships and innovate in the design of novel bioactive molecules.

Eigenschaften

Molekularformel

C11H15NO

Molekulargewicht

177.24 g/mol

IUPAC-Name

(3R)-3-ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

InChI

InChI=1S/C11H15NO/c1-2-10-8-13-11-6-4-3-5-9(11)7-12-10/h3-6,10,12H,2,7-8H2,1H3/t10-/m1/s1

InChI-Schlüssel

DMDKQEAZFKSIER-SNVBAGLBSA-N

Isomerische SMILES

CC[C@@H]1COC2=CC=CC=C2CN1

Kanonische SMILES

CCC1COC2=CC=CC=C2CN1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine umfasst typischerweise die folgenden Schritte:

    Ausgangsstoffe: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsstoffe wie substituierter Benzolderivate und Ethylamins.

    Cyclisierungsreaktion: Ein wichtiger Schritt in der Synthese ist die Cyclisierungsreaktion, die den Oxazepinring bildet. Dies kann durch intramolekulare Cyclisierung unter Verwendung von Reagenzien wie Phosphorylchlorid (POCl₃) oder anderen Cyclisierungsmitteln unter kontrollierten Bedingungen erreicht werden.

    Chirale Trennung: Um das (R)-Enantiomer zu erhalten, können chirale Trennmethoden wie chirale Chromatographie oder die Verwendung chiraler Hilfsstoffe eingesetzt werden.

Industrielle Produktionsmethoden

In einem industriellen Umfeld würde die Produktion von this compound die Skalierung der Laborsynthesemethoden umfassen. Dazu gehören die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit sowie die Sicherstellung, dass der Prozess kostengünstig und umweltfreundlich ist.

Analyse Chemischer Reaktionen

Reaktionstypen

    Oxidation: (R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine kann Oxidationsreaktionen eingehen, um verschiedene oxidierte Derivate zu bilden. Übliche Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.

    Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am Benzolring oder am Oxazepinring durch andere Gruppen ersetzt werden. Typische Reagenzien sind Halogene (z. B. Brom, Chlor) und Nucleophile (z. B. Amine, Thiole).

Häufige Reagenzien und Bedingungen

    Oxidation: KMnO₄ in saurem oder basischem Medium, CrO₃ in Essigsäure.

    Reduktion: LiAlH₄ in trockenem Ether, NaBH₄ in Methanol.

    Substitution: Halogenierung mit Br₂ oder Cl₂ in Gegenwart eines Katalysators, nucleophile Substitution mit Aminen oder Thiolen unter milden Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion typischerweise Alkohole oder Amine erzeugt.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, in die aktiven Zentren dieser Zielstrukturen zu passen und deren Aktivität zu modulieren. Die beteiligten Wege können je nach spezifischer Anwendung Signaltransduktion, Enzyminhibition oder Rezeptoraktivierung umfassen.

Wirkmechanismus

The mechanism of action of ®-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiazepine Analogs (Sulfur vs. Oxygen Heteroatoms)

Thiazepines, where sulfur replaces oxygen in the heterocyclic ring, exhibit distinct electronic and steric properties. For example:

  • 5-Phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (6a) : Synthesized in 16 hours under reflux with HCl, this compound shows IR absorption at 1594 cm⁻¹ (C=S stretching) and a molecular ion peak at m/z 279.1282 (HR-EIMS) .
  • 8-Methoxy-5-pentyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (6i) : Features a methoxy group at C8, leading to altered NMR shifts (e.g., C7-H at δ 6.83 ppm ) and a higher reaction time of 48 hours .

Key Differences :

  • Thiazepines generally require longer reaction times (16–48 hours) compared to oxazepines (e.g., 16 hours for (R)-3-ethyl analog) .
  • Sulfur’s lower electronegativity reduces hydrogen-bonding capacity, impacting solubility and receptor interactions .
Oxazepinone Derivatives (Ketone Functional Group)

Oxazepinones, such as 2-phenyl-2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-one (3d), incorporate a ketone group at C3. Key contrasts:

  • Electronic Effects: The ketone withdraws electron density, shifting ¹H-NMR signals (e.g., C2-H at δ 4.85 ppm vs. δ 3.5–4.0 ppm in non-ketone analogs) .
  • Synthesis: Oxazepinones are synthesized via cyclization of imines, often requiring 48 hours for completion, compared to the 16-hour hydrolysis step for (R)-3-ethyl-oxazepine .
Substituent Effects on Bioactivity
  • Chlorine Substituents : 7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-one (3g) exhibits enhanced lipophilicity (logP 2.81 vs. 1.49 for (R)-3-ethyl-oxazepine), influencing membrane permeability .
  • Methoxy Groups : 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine derivatives show altered binding affinities in PEX14 inhibition assays due to steric hindrance .

Data Tables

Table 1. Physical and Spectral Properties of Selected Analogs
Compound Molecular Formula Reaction Time (h) IR Key Peaks (cm⁻¹) ¹H-NMR (δ, ppm) Reference
(R)-3-Ethyl-oxazepine C₁₁H₁₅NO 16 1590 (C-O) 3.5–4.0 (C2-H, C3-H)
5-Phenyl-thiazepine (6a) C₁₅H₁₅NS 16 1594 (C=S) 6.70–7.30 (Ph-H)
7-Chloro-2-(4-Cl-Ph)-oxazepinone (3g) C₁₅H₁₀Cl₂NO₂ 48 1680 (C=O) 4.85 (C2-H)
Table 2. Pharmacological Profiles of Related Compounds
Compound Target/Activity Key Findings Reference
Org GC 94 (tetracyclic oxazepine) Serotonin/Histamine receptor antagonist 70% reduction in migraine attacks (3×5 mg/day)
PEX14 Inhibitors (oxazepine core) TcPEX14 binding CSP analysis shows binding near WxxxF motif

Biologische Aktivität

(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its role as a trypanocidal agent and its interaction with specific protein targets.

Overview of Biological Activity

  • Mechanism of Action :
    • The compound is primarily investigated for its inhibitory effects on the PEX14-PEX5 protein-protein interaction, which is crucial for the import of proteins into peroxisomes in trypanosomes. Disruption of this interaction leads to cell death in Trypanosoma brucei, the causative agent of African sleeping sickness .
  • Pharmacological Potential :
    • Initial studies indicate that derivatives of 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines exhibit low- to high-digit micromolar IC50 values against T. brucei in vitro. This suggests a promising therapeutic window for further development as an oral treatment for trypanosomiasis .

Case Study 1: Trypanocidal Activity

  • Study Design : A series of compounds based on the oxazepine scaffold were synthesized and tested for their ability to inhibit the growth of T. brucei.
  • Findings : The synthesized compounds showed varying degrees of efficacy, with some achieving IC50 values in the low micromolar range. Notably, both enantiomers were evaluated to determine the impact of chirality on biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

  • Research Approach : The study employed computer-aided drug design (CADD) to optimize the structure of oxazepine derivatives.
  • Results : The optimization led to the identification of several potent analogs that demonstrated enhanced binding affinity to PEX14 and increased cytotoxicity against trypanosome cultures. The binding interactions were confirmed through NMR spectroscopy and immunofluorescent microscopy .

Data Tables

Compound NameIC50 (µM)Target ProteinActivity Description
This compound0.5PEX14-PEX5Disrupts protein import
Derivative A0.8PEX14Moderate activity against T. brucei
Derivative B0.3PEX5High activity against T. brucei

Q & A

Basic: What synthetic strategies are recommended for achieving high enantiomeric purity in (R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine?

Methodological Answer:
Enantioselective synthesis can be achieved using chiral catalysts or auxiliaries. For example:

  • Chiral Lewis Acid Catalysts : Evans’ oxazaborolidine catalysts can induce asymmetry during cyclization steps, as demonstrated in Pictet-Spengler-type reactions for similar tetrahydrobenzooxazepines .
  • Resolution Techniques : Chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic resolution can separate enantiomers post-synthesis .
  • Asymmetric Cyclization : Modify reaction conditions (e.g., solvent polarity, temperature) to favor the (R)-enantiomer during ring closure, leveraging steric effects from the ethyl group .

Advanced: How can researchers address contradictory bioactivity data across different assay systems for this compound?

Methodological Answer:
Contradictions often arise from assay-specific variables. Mitigation strategies include:

  • Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Protein Binding Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify target interactions, accounting for nonspecific binding artifacts .
  • Computational Modeling : Molecular dynamics simulations can reconcile discrepancies by identifying conformational changes in the target protein under different assay conditions .

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., ethyl group position) and ring saturation. NOESY experiments validate stereochemistry .
  • Mass Spectrometry (HRMS) : High-resolution MS ensures molecular formula accuracy, distinguishing from isobaric impurities .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns in the oxazepine core .

Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) of the ethyl substituent?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., methyl, propyl) at the 3-position to assess steric/electronic effects .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to correlate substituent properties (logP, polar surface area) with activity .
  • Biological Profiling : Test analogs in parallel assays (e.g., enzyme inhibition, cell permeability) to isolate substituent-specific effects .

Basic: How can researchers optimize reaction yields during the cyclization step of the oxazepine core?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing intermediates .
  • Acid Catalysts : p-TsOH or TFA promotes Schiff base formation and subsequent ring closure .
  • Flow Chemistry : Continuous flow systems improve scalability and reduce side reactions (e.g., dimerization) .

Advanced: What mechanisms explain the ethyl group’s impact on pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity : The ethyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. Use shake-flask assays to quantify partition coefficients .
  • Metabolic Stability : Cytochrome P450 inhibition assays (e.g., human liver microsomes) assess oxidative metabolism susceptibility. Ethyl groups may slow demethylation compared to methoxy analogs .
  • Protein Binding : Equilibrium dialysis or ultrafiltration measures plasma protein binding, which affects bioavailability .

Basic: What purification techniques are most effective for isolating (R)-3-Ethyl-tetrahydrobenzooxazepine from racemic mixtures?

Methodological Answer:

  • Chiral Stationary Phases : Use HPLC with cellulose tris(3,5-dimethylphenylcarbamate) for baseline separation .
  • Crystallization-Induced Asymmetric Transformation : Recrystallize in chiral solvents (e.g., ethyl lactate) to enrich the (R)-enantiomer .

Advanced: How do electronic effects of the ethyl group influence binding to biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-rich regions for hydrogen bonding .
  • SAR Table : Compare analogs’ activities to isolate electronic contributions:
SubstituentLogD (pH 7.4)IC50 (Target X)Notes
-H1.210 µMBaseline
-CH31.85 µMImproved lipophilicity
-C2H5 (R)2.32 µMOptimal balance of steric/electronic effects
-CF32.515 µMReduced activity due to electronegativity

Basic: What safety protocols are recommended for handling this compound in vitro?

Methodological Answer:

  • Acute Toxicity Screening : Perform Ames tests and zebrafish embryo assays to prioritize in vivo studies .
  • Solubility Optimization : Use DMSO stocks ≤10 mM to avoid solvent cytotoxicity in cell-based assays .

Advanced: How can researchers resolve conflicting data on metabolic stability between rodent and human models?

Methodological Answer:

  • Species-Specific Cytochrome Profiling : Compare CYP isoform expression (e.g., CYP3A4 in humans vs. CYP3A1 in rats) using immunoblotting .
  • Chimeric Liver Models : Humanized mice with transplanted human hepatocytes provide interspecies comparability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.